molecular formula C17H20ClFN2O B2495264 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1225290-89-0

1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride

Cat. No.: B2495264
CAS No.: 1225290-89-0
M. Wt: 322.81
InChI Key: AOCPXIBXIOALEZ-UHFFFAOYSA-N
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Description

1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is a phenylpiperazine derivative characterized by a piperazine core substituted with a 3-fluorophenylmethoxy group on the phenyl ring. Piperazine derivatives are frequently employed as intermediates in pharmaceuticals, such as antidepressants, antipsychotics, and antihistamines, owing to their versatile binding properties and ease of functionalization . The fluorine atom in the 3-position of the phenylmethoxy group may enhance metabolic stability and receptor affinity compared to non-fluorinated analogues .

Properties

IUPAC Name

1-[3-[(3-fluorophenyl)methoxy]phenyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O.ClH/c18-15-4-1-3-14(11-15)13-21-17-6-2-5-16(12-17)20-9-7-19-8-10-20;/h1-6,11-12,19H,7-10,13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOCPXIBXIOALEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride involves several steps:

Industrial production methods typically involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, along with catalysts such as palladium or nickel. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is primarily used as an analytical reference standard in mass spectrometry and other analytical techniques. Its unique structure allows researchers to study its chemical behavior and interactions under various conditions.

Table: Common Reactions Involving the Compound

Reaction TypeDescription
OxidationCan be oxidized using potassium permanganate or chromium trioxide.
ReductionReduction can be performed with lithium aluminum hydride or sodium borohydride.
SubstitutionNucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.

Biology

Research into the biological interactions of this compound is ongoing, particularly concerning its potential effects on neurotransmitter systems. Piperazine derivatives are known to interact with serotonin and dopamine receptors, which may modulate mood and behavior.

Table: Neurotransmitter Interaction Studies

CompoundDosage (mg/kg)Effect on DopamineEffect on Norepinephrine
I-89310No effectNo effect
I-89350-250Initial increaseSlight decrease

Medicine

There is significant interest in exploring the therapeutic potential of this compound, particularly in the development of antidepressants. Structural modifications in piperazine derivatives may enhance their efficacy against depression and anxiety disorders.

Case Study: Antidepressant Formulations
Research indicates that incorporating fluorinated phenyl groups can enhance binding affinity to serotonin receptors, which is critical for antidepressant activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of piperazine derivatives on various cancer cell lines. For instance, compounds structurally similar to this compound have shown varying degrees of cytotoxicity against MCF7 breast cancer cells.

Mechanism of Action

The exact mechanism of action of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride is not well-documented. piperazine derivatives generally act on the central nervous system by interacting with neurotransmitter receptors. They may function as agonists or antagonists, modulating the activity of neurotransmitters such as serotonin and dopamine .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between the target compound and key analogues:

Compound Name Substituent on Phenyl Ring Piperazine Substitution Key Structural Features Reference ID
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine HCl 3-Fluorophenylmethoxy None Fluorine at meta position, methoxy linker -
1-(3-Chlorophenyl)piperazine HCl 3-Chloro None Chlorine at meta position [1, 12, 18]
1-(3-Methoxyphenyl)piperazine HCl 3-Methoxy None Methoxy at meta position [4]
1-(3-Trifluoromethylphenyl)piperazine 3-Trifluoromethyl None CF3 group at meta position [8, 12]
1-[1-(3-Fluorophenyl)ethyl]piperazine diHCl 3-Fluoroethyl Ethyl spacer Fluorine on ethyl-linked phenyl [6]
Trazodone HCl (Analogues) 3-Chlorophenyl + triazolopyridinone Chloropropyl spacer Heterocyclic triazolopyridinone moiety [1, 3]

Key Observations :

  • Substituent Effects : The 3-fluorophenylmethoxy group in the target compound introduces both steric bulk and electronic effects distinct from chloro, methoxy, or trifluoromethyl groups. Fluorine’s electronegativity may enhance hydrogen bonding and reduce metabolic degradation compared to chlorine or methyl groups .

Challenges :

  • Di-alkylation : A common issue in piperazine chemistry, mitigated by in situ generation of piperazine hydrochloride to block one nitrogen .
  • Functional Group Sensitivity : Fluorinated intermediates may require anhydrous conditions to prevent hydrolysis .
Pharmacological and Receptor Binding Profiles
  • Target Compound: Likely exhibits 5-HT1A/1B receptor modulation due to structural resemblance to 1-(3-trifluoromethylphenyl)piperazine and 1-(3-chlorophenyl)piperazine, which show dose-dependent effects on sympathetic nerve discharge (SND) and antinociception .
  • Analogues :
    • 1-(3-Trifluoromethylphenyl)piperazine : Potent 5-HT1B agonist with variable effects on SND (excitation or inhibition) .
    • 1-(3-Chlorophenyl)piperazine : Mixed 5-HT1B/2C activity; used in studies of central serotonergic pathways .
    • 1-(2-Methoxyphenyl)piperazine : 5-HT1A agonist with sympatholytic effects (hypotension, bradycardia) .

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -F, -Cl, -CF3): Enhance receptor affinity and selectivity for 5-HT1B over 5-HT1A .
  • Methoxy vs. Fluoromethoxy : Methoxy groups (e.g., in 1-(3-methoxyphenyl)piperazine) may favor 5-HT1A interactions, while fluoromethoxy could improve blood-brain barrier penetration .
Physicochemical and Antimicrobial Properties
  • Target Compound: Predicted molecular weight ~340 g/mol (based on C17H18ClFN2O). Higher lipophilicity (logP) compared to non-fluorinated analogues due to the fluorine atom .
  • Analogues :
    • 1-(4-Chlorophenyl)-1-propylpiperazine : Exhibits strong antibacterial activity against S. aureus (MIC ~2 µg/mL) .
    • 1-(3-Trifluoromethylphenyl)piperazine : Moderate antimicrobial activity, suggesting fluorine’s role is more pharmacokinetic than biocidal .

Biological Activity

1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride, also referred to as compound 1225290-89-0, is a piperazine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-{3-[(3-fluorophenyl)methoxy]phenyl}piperazine; hydrochloride
  • Molecular Formula : C17H19FN2O·HCl
  • Molecular Weight : 322.8 g/mol

The compound features a piperazine ring substituted with a methoxy group and a fluorophenyl moiety, which may influence its interaction with biological systems.

The exact mechanism of action for this compound is not fully elucidated. However, piperazine derivatives are known to interact with various neurotransmitter receptors, particularly those related to serotonin (5-HT) and dopamine pathways. These interactions can modulate neurotransmitter release and receptor activity, which may lead to effects on mood and behavior.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound can affect the turnover of neurotransmitters such as dopamine and norepinephrine. For instance, studies on related piperazine derivatives have shown that they can transiently increase dopamine levels in specific brain regions at certain dosages .

Compound Dosage (mg/kg) Effect on Dopamine Effect on Norepinephrine
I-89310No effectNo effect
I-89350-250Initial increaseSlight decrease

Antidepressant Potential

There is ongoing research into the antidepressant properties of piperazine derivatives. The structural modifications in compounds like this compound may enhance their efficacy in treating depression and anxiety disorders. Some studies suggest that these compounds can be incorporated into drug formulations aimed at alleviating depressive symptoms .

Cytotoxicity Studies

Recent studies have explored the cytotoxic effects of piperazine derivatives on cancer cell lines. For example, compounds containing similar structural features have been tested against MCF7 breast cancer cells, showing varying degrees of cytotoxicity. The presence of specific substituents can significantly influence their effectiveness as anticancer agents .

Case Studies

  • Study on Dopamine Turnover :
    A study investigated the effects of I-893 (a related compound) on dopamine and norepinephrine turnover in rat brains. Results indicated that while low doses did not affect monoamine levels, higher doses led to a decrease in both neurotransmitters after an initial increase, suggesting a complex interaction with neurotransmitter systems .
  • Antidepressant Formulations :
    Research has highlighted the potential for developing antidepressant medications using piperazine derivatives. The incorporation of fluorinated phenyl groups appears to enhance the binding affinity to serotonin receptors, which is critical for antidepressant activity .

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